molecular formula C19H37NO3S B610931 s-Palmitoyl cysteine CAS No. 114507-35-6

s-Palmitoyl cysteine

Cat. No.: B610931
CAS No.: 114507-35-6
M. Wt: 359.6 g/mol
InChI Key: FRAMWPHPFIXRCP-KRWDZBQOSA-N
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Description

S-palmitoyl-L-cysteine is a compound that belongs to the class of organic compounds known as L-cysteine-S-conjugates. These compounds contain L-cysteine where the thio-group is conjugated with a palmitoyl group, a 16-carbon fatty acid. This compound is significant due to its role in protein palmitoylation, a post-translational modification that affects protein function, localization, and interaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-palmitoyl-L-cysteine typically involves the reaction of L-cysteine with palmitoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of S-palmitoyl-L-cysteine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: S-palmitoyl-L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

S-palmitoyl-L-cysteine exerts its effects through the process of protein palmitoylation. This involves the covalent attachment of the palmitoyl group to the thiol group of cysteine residues on target proteins. This modification increases the hydrophobicity of the proteins, facilitating their association with cell membranes and affecting their localization, stability, and interactions with other proteins.

Comparison with Similar Compounds

Uniqueness: S-palmitoyl-L-cysteine is unique due to its specific role in protein palmitoylation, a reversible modification that dynamically regulates protein function and localization. This distinguishes it from other similar compounds that may not participate in such specific and reversible modifications .

Properties

CAS No.

114507-35-6

Molecular Formula

C19H37NO3S

Molecular Weight

359.6 g/mol

IUPAC Name

(2R)-2-amino-3-hexadecanoylsulfanylpropanoic acid

InChI

InChI=1S/C19H37NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)24-16-17(20)19(22)23/h17H,2-16,20H2,1H3,(H,22,23)/t17-/m0/s1

InChI Key

FRAMWPHPFIXRCP-KRWDZBQOSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)SCC(C(=O)O)N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)SC[C@@H](C(=O)O)N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)SCC(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

S-Palmitoyl cysteine;  L-Cysteine, hexadecanoate (ester);  L-Cysteine, S-(1-oxohexadecyl)-; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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